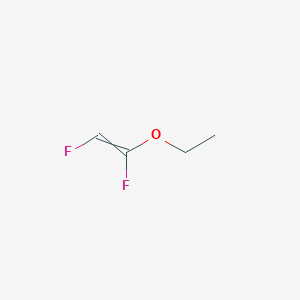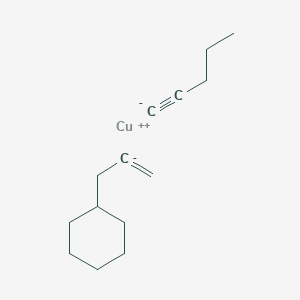silane CAS No. 117637-75-9](/img/structure/B14306751.png)
[(1-Benzothiophen-3-yl)ethynyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzothiophen-3-yl)ethynylsilane is an organosilicon compound that features a benzothiophene moiety attached to a trimethylsilyl group via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-yl)ethynylsilane typically involves the coupling of a benzothiophene derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for (1-Benzothiophen-3-yl)ethynylsilane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzothiophen-3-yl)ethynylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl linkage or the benzothiophene ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(1-Benzothiophen-3-yl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (1-Benzothiophen-3-yl)ethynylsilane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its benzothiophene moiety and ethynyl linkage. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function.
Comparación Con Compuestos Similares
(1-Benzothiophen-3-yl)ethynylsilane can be compared with other similar compounds, such as:
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilyl group but lacking the benzothiophene moiety.
Phenylacetylene: Contains an ethynyl linkage but lacks the silicon and benzothiophene components.
Benzothiophene derivatives: Compounds that contain the benzothiophene moiety but differ in their functional groups and linkages.
The uniqueness of (1-Benzothiophen-3-yl)ethynylsilane lies in its combination of a benzothiophene ring, an ethynyl linkage, and a trimethylsilyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
117637-75-9 |
|---|---|
Fórmula molecular |
C13H14SSi |
Peso molecular |
230.40 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14SSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10H,1-3H3 |
Clave InChI |
JQWLTDWXRCFXGJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


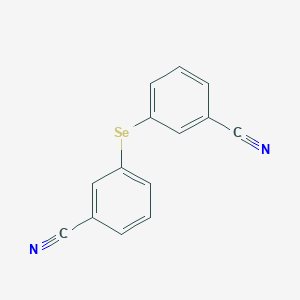
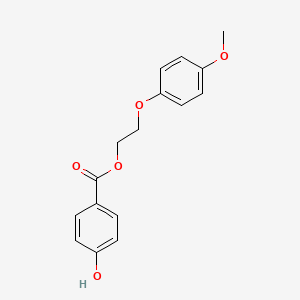
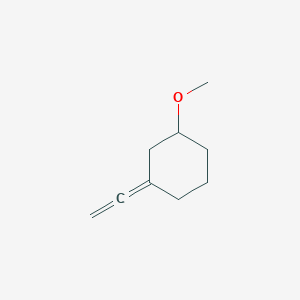

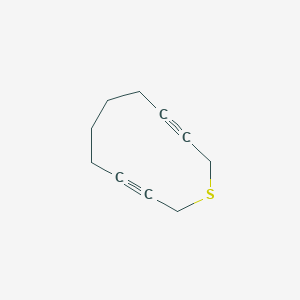
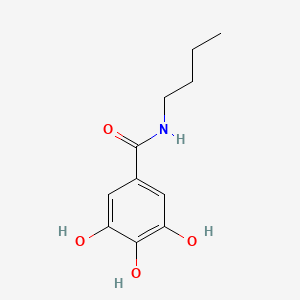

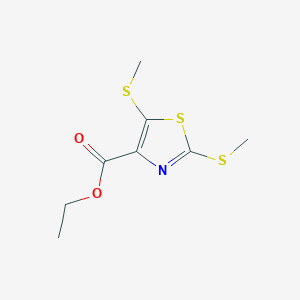
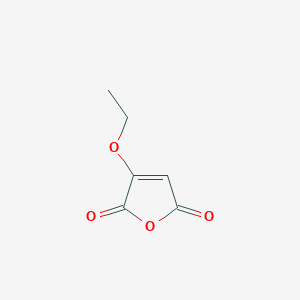
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
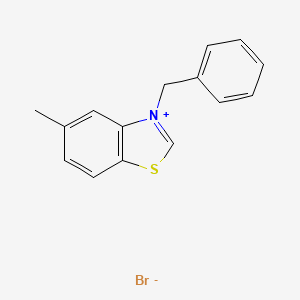
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
